molecular formula C13H17N3 B2690200 N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine CAS No. 1005631-26-4

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B2690200
CAS No.: 1005631-26-4
M. Wt: 215.3
InChI Key: BNQPMGKGUUKXKP-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine is a chemical compound offered as a heterocyclic building block for research and development purposes . With the CAS Registry Number 1005631-26-4 and a molecular formula of C13H17N3, it has a molecular weight of 215.29 g/mol . This compound is provided with a typical purity of 97% and is intended for use in various chemical synthesis applications, particularly in the exploration of novel heterocyclic systems . As a building block, its value to researchers lies in its potential for constructing more complex molecules for screening and development in fields such as medicinal chemistry and material science. This product is strictly for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-16-13(8-9-15-16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQPMGKGUUKXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives, including those similar to N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine, exhibit significant anticancer properties. For instance, compounds derived from pyrazole structures have been shown to possess antiproliferative activity against various cancer cell lines. A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative effects and the ability to modulate autophagy, suggesting potential as novel anticancer agents .

Chagas Disease Treatment
Another promising application is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The optimization of compounds with pyrazole moieties has led to improved potency and metabolic stability, which are crucial for developing effective treatments against this disease .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Structure–activity relationship (SAR) studies have been pivotal in identifying key functional groups that influence the efficacy and specificity of pyrazole derivatives. For example, modifications to the benzyl group or alterations in the pyrazole ring can significantly affect the compound's interaction with biological targets .

Case Study 1: Antiproliferative Properties

A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds not only exhibited strong antiproliferative activity but also affected mTORC1 signaling pathways. This highlights their potential as therapeutic agents targeting cancer metabolism .

Case Study 2: Pyrazole Derivatives in Drug Discovery

Another investigation into pyrazole derivatives emphasized their versatility in drug discovery. The study identified several compounds with favorable pharmacokinetic profiles and low toxicity, making them suitable candidates for further development .

Summary of Findings

Application AreaKey Findings
Medicinal Chemistry Significant anticancer properties; potential treatment for Chagas disease
Structure Activity Modifications enhance biological activity; SAR studies essential for drug development
Case Studies Antiproliferative effects noted; favorable pharmacokinetics and low toxicity observed

Mechanism of Action

The mechanism of action of N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6)
  • Structure : Differs by replacing the benzyl group with a methyl group on the methanamine nitrogen.
  • Key Data : Formula C₇H₁₃N₃, 23 atoms, 0 chiral centers, and a planar aromatic pyrazole ring.
N-Benzyl-1-(1-benzyl-1H-tetrazol-5-yl)-1-(1H-imidazol-2-yl)methanamine (7c)
  • Structure : Replaces the pyrazole with a tetrazole ring and adds an imidazole substituent.
  • Spectroscopy : MS (ESI) m/z 345.29 (calc. 345.17), with distinct ¹H/¹³C NMR shifts due to tetrazole’s electron-withdrawing effects .
Compound Heterocycle Substituents Yield Key Spectral Data (MS m/z)
Target compound Pyrazole Benzyl, Ethyl N/A N/A
LM6 Pyrazole Methyl N/A Formula: C₇H₁₃N₃
7c Tetrazole Benzyl, Imidazole ~74% 345.29 (obs)

Variations in the Methanamine Backbone

N-Benzyl-1-(4-(3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-yl)phenyl)methanamine (6d)
  • Structure : Incorporates a para-substituted phenylpyrazole with 3,5-dimethoxy groups.
  • Synthesis : Achieved via multi-step coupling, yielding 60%.
  • Spectroscopy : HRMS (ESI) m/z 430.2147 (calc. 430.2131); ¹³C NMR highlights aromatic methoxy signals at δ 158.76 .
N-Benzyl-1-(1-(tert-butyl)-1H-tetrazol-5-yl)-1-(5-phenyl-2H-1,2,3-triazol-4-yl)methanamine (10a)
  • Structure : Combines tetrazole and triazole heterocycles with a tert-butyl group.
  • Synthesis : One-pot Ugi–Azide reaction, yielding 87% for a related tetrazole-triazole bis-heterocycle.
  • Spectroscopy : ¹H NMR δ 7.58–7.21 (aromatic), 1.44 (tert-butyl); ¹³C NMR δ 154.55 (tetrazole) .
Compound Backbone Modification Key Functional Groups Yield Spectral Highlights
Target compound None Ethylpyrazole N/A N/A
6d Para-phenylpyrazole 3,5-Dimethoxy 60% HRMS m/z 430.2147
10a Tetrazole-triazole fusion tert-Butyl, Phenyl 87% ¹H NMR δ 1.44 (tert-butyl)

Metabolic and Conformational Analogs

N-Benzyl-1-(4,5-Dihydro-1H-imidazol-2-yl)methanamine (Antazoline Metabolite)
  • Structure : Features a dihydroimidazole ring instead of pyrazole.
N-Benzyl-N-(Furan-2-ylmethyl)acetamide
  • Structure : Acetamide derivative of N-benzyl-1-(furan-2-yl)methanamine.
  • Synthesis : Acylation with acetic anhydride (≥93% yield under mild conditions).
  • Spectroscopy : Characterized by FTIR/Raman, highlighting amide C=O stretching at ~1650 cm⁻¹ .

Biological Activity

N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, particularly focusing on its antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, which are known for their varied biological activities. The chemical structure can be represented as follows:

C13H16N4\text{C}_{13}\text{H}_{16}\text{N}_4

This compound features a benzyl group attached to a pyrazole ring, which plays a crucial role in its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is suggested that this compound may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways. The exact molecular targets remain under investigation, but its potential to influence enzyme activity could lead to significant therapeutic effects.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth by interfering with folic acid synthesis, targeting enzymes such as dihydropteroate synthase. This mechanism is critical in the development of new antibiotics.

2. Antiviral Activity

The antiviral potential of this compound is also noteworthy. Pyrazole derivatives have been explored for their ability to combat viral infections by disrupting viral replication processes. The specific antiviral efficacy of this compound remains to be fully elucidated but aligns with the broader class of pyrazole compounds that show promise against various viral pathogens .

3. Anticancer Activity

This compound has demonstrated anticancer properties in preliminary studies. Compounds containing the 1H-pyrazole scaffold have been reported to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers . These findings suggest that this compound could serve as a lead structure for developing novel anticancer agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

StudyFocusFindings
Antitubercular ActivityIdentified potent activity against Mycobacterium tuberculosis with improved efficacy compared to existing treatments.
Anticancer PropertiesDemonstrated submicromolar antiproliferative activity against cancer cell lines, indicating potential for drug development.
Autophagy ModulationShowed that certain pyrazole derivatives can modulate autophagy pathways, enhancing their anticancer effects through novel mechanisms.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-benzyl-1-(1-ethyl-1H-pyrazol-5-yl)methanamine, and how can structural purity be ensured?

  • Methodology : A [3+2] annulation reaction between prop-2-ynylsulfonium salts and hydrazonyl chlorides has been employed to synthesize pyrazole derivatives. For example, a similar compound (N-benzyl-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanamine) was synthesized with a 33% yield and characterized via ¹H/¹³C NMR and HRMS . To ensure purity, column chromatography and spectroscopic validation (e.g., δ 6.67 ppm for pyrazole protons in ¹H-NMR) are critical.

Q. How can researchers confirm the molecular structure of this compound?

  • Analytical Techniques : Use ¹H-NMR to identify aromatic protons (δ 7.18–7.80 ppm for benzyl groups) and pyrazole protons (δ 6.67 ppm). ¹³C-NMR confirms carbonyl and quaternary carbons (e.g., δ 151.9 ppm for pyrazole C-3). HRMS provides exact mass validation (e.g., [M+H]⁺ at 340.1801 for C₂₃H₂₁N₃) . For crystalline samples, X-ray diffraction with SHELXL refinement is recommended .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Screening Strategy : While direct data on this compound is limited, structurally related pyrazole derivatives (e.g., 1-acetyl/propyl-3-aryl-5-chloropyrazolines) have been tested for analgesic and anti-inflammatory activity via in vitro assays. Adapt these protocols, focusing on target-specific assays (e.g., enzyme inhibition or receptor binding) and cytotoxicity profiling .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in multi-step syntheses?

  • Optimization Strategies : Low yields (e.g., 33% in annulation reactions ) may arise from steric hindrance or side reactions. Use palladium-catalyzed carbo-oxygenation with Au(PPh₃)/AgSbF₆ catalysts to improve efficiency, as demonstrated in similar propargylic amine syntheses (yields up to 67.5% after purification) . Solvent selection (e.g., chloroform for Au catalysis) and stoichiometric control of reagents (e.g., 2.5 equiv. TFA) are critical .

Q. What computational methods are recommended for studying its electronic properties or reactivity?

  • Computational Tools : Density Functional Theory (DFT) can model pyrazole ring electron density and benzyl group interactions. For crystallographic data, SHELX programs (e.g., SHELXL for refinement) are industry-standard for small-molecule analysis . Molecular docking studies may predict bioactivity by comparing with analogs like 3-(4-methanesulfonylphenoxy)-N-pyrazolyl benzamides .

Q. How can researchers resolve contradictions in spectral or biological data across studies?

  • Data Reconciliation : Conflicting NMR signals (e.g., δ 3.75 ppm for methylene vs. δ 3.80 ppm in similar compounds ) may arise from solvent effects or tautomerism. Replicate experiments under standardized conditions (e.g., CDCl₃ at 400 MHz). For bioactivity discrepancies, validate assays using positive controls (e.g., SR141716 for cannabinoid receptor studies) .

Q. What catalytic applications exist for this compound in organic synthesis?

  • Catalytic Roles : The benzylamine moiety can act as a ligand in metal-catalyzed reactions. For example, palladium-catalyzed coupling with propargylic amines (e.g., forming tetrahydroisoquinoline derivatives) has been reported . Its pyrazole core may also stabilize transition states in cycloadditions or cross-coupling reactions .

Q. How should researchers address the lack of ecological or toxicity data for this compound?

  • Risk Mitigation : While no direct ecotoxicity data exists , apply the Precautionary Principle. Use glovebox techniques for handling, and follow disposal protocols for aromatic amines (e.g., incineration via licensed waste services). Reference safety data from structurally similar compounds, such as N-methylpyrazole derivatives .

Methodological Notes

  • Synthesis : Prioritize annulation or palladium-catalyzed routes for scalability .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation .
  • Advanced Applications : Explore catalytic and ligand roles in asymmetric synthesis .

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